5-(4-Bromo-2-fluorophenyl)pyrimidine chemical structure and properties
5-(4-Bromo-2-fluorophenyl)pyrimidine chemical structure and properties
Topic: 5-(4-Bromo-2-fluorophenyl)pyrimidine chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]
Structure, Synthesis, and Application in Medicinal Chemistry[1]
Executive Summary
5-(4-Bromo-2-fluorophenyl)pyrimidine (CAS: 1088410-67-6) is a high-value bifunctional heterocyclic building block used extensively in modern drug discovery. It serves as a critical scaffold for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.[1]
Its structural value lies in its chemoselective reactivity : the molecule presents a stable pyrimidine core attached to a fluorinated phenyl ring, with a bromine atom positioned para to the pyrimidine.[1] This bromine "handle" allows for highly specific downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without disrupting the pre-established biaryl linkage.
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Data |
| Chemical Name | 5-(4-Bromo-2-fluorophenyl)pyrimidine |
| CAS Number | 1088410-67-6 |
| Molecular Formula | C₁₀H₆BrFN₂ |
| Molecular Weight | 253.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water |
| Melting Point | 101–105 °C (Typical range for class; experimental verification recommended) |
| LogP (Predicted) | ~3.2 |
Structural Analysis
The molecule consists of two aromatic systems linked by a single bond:[1]
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Pyrimidine Ring (Electron Deficient): The 1,3-diazine ring is electron-poor, making it susceptible to nucleophilic attack but resistant to oxidation. It mimics the adenine core found in ATP, a common feature in kinase inhibitor design.[1]
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2-Fluoro-4-bromophenyl Ring:
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Fluorine (Ortho): The fluorine atom at the 2-position exerts a steric and electronic "ortho effect," twisting the biaryl bond to minimize coplanarity. This conformational bias is often exploited to fit specific enzyme binding pockets.
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Bromine (Para): The bromine atom at the 4-position is the primary reactive site for further elaboration.
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Synthesis & Manufacturing
The synthesis of 5-(4-Bromo-2-fluorophenyl)pyrimidine relies on chemoselective Suzuki-Miyaura cross-coupling . The key challenge is to couple the pyrimidine ring to the phenyl ring without reacting the bromine atom that is required for future steps.
Strategic Route: Selective Iodine Displacement
The most robust method utilizes 4-bromo-1-iodo-2-fluorobenzene .[1] Palladium catalysts insert oxidatively into C-I bonds much faster than C-Br bonds, allowing for the selective formation of the biaryl bond while leaving the bromine intact.[1]
Reagents
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Substrate A: 5-Pyrimidineboronic acid (or pinacol ester).
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Substrate B: 4-Bromo-1-iodo-2-fluorobenzene (CAS: 105931-73-5).[1]
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Base: Na₂CO₃ or K₃PO₄ (aqueous).
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Solvent: 1,4-Dioxane/Water or DME/Water.[1]
Step-by-Step Protocol
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Charge Reactor: In a round-bottom flask, combine 4-bromo-1-iodo-2-fluorobenzene (1.0 eq) and 5-pyrimidineboronic acid (1.1 eq).
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Solvent & Base: Add 1,4-dioxane (10 mL/g) and 2M aqueous Na₂CO₃ (3.0 eq).
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Degas: Sparge the mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
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Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under positive inert gas pressure.
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Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the iodide starting material.
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Note: Do not overheat or extend time unnecessarily, as the catalyst may eventually attack the bromine site.[1]
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Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis Pathway
Caption: Chemoselective synthesis exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.
Reactivity & Functionalization
Once synthesized, 5-(4-Bromo-2-fluorophenyl)pyrimidine acts as a "hub" for diversity-oriented synthesis.[1] The remaining bromine atom is now the most reactive site on the molecule.
Key Transformations
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Suzuki Coupling (Reaction 2): Reaction with a second aryl-boronic acid (Ar-B(OH)₂) yields non-symmetrical tri-aryl systems.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines yields aminophenyl-pyrimidines, a common motif in kinase inhibitors (e.g., targeting EGFR or JAK).
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Heck Reaction: Coupling with alkenes (e.g., acrylates) to introduce unsaturated side chains.
Experimental Consideration: The "Ortho Effect"
The fluorine atom at the 2-position (ortho to the pyrimidine) creates steric bulk. When performing subsequent couplings at the 4-position (meta to the fluorine), this steric hindrance is minimal. However, the electron-withdrawing nature of the fluorine inductively deactivates the ring slightly, often requiring more active catalysts (e.g., XPhos-Pd-G2 or RuPhos) for difficult aminations.[1]
Visualization: Reactivity Map
Caption: Functionalization pathways utilizing the bromine handle for library generation.
Applications in Drug Discovery
This scaffold is particularly relevant in the design of ATP-competitive inhibitors .
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Kinase Binding: The pyrimidine nitrogen atoms can serve as hydrogen bond acceptors for the "hinge region" of kinase enzymes.
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Metabolic Stability: The fluorine substitution blocks metabolic oxidation at the phenyl ring position, extending the half-life (
) of the drug candidate. -
Case Study Context: Similar motifs are found in drugs like Pazopanib (pyrimidine core) and Macitentan (modified pyrimidine-phenyl system), where the biaryl geometry dictates receptor selectivity.
Safety & Handling
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Hazards: Classified as an Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen). Keep away from strong oxidizing agents.
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Disposal: Must be disposed of as hazardous chemical waste containing halogens.
References
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Bio-Fount. (n.d.). 5-(4-Bromo-2-fluorophenyl)pyrimidine Product Page. Retrieved from
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Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (General Suzuki Mechanism).[2][3]
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ChemicalBook. (2025). 4-Bromo-1-fluoro-2-iodobenzene Properties and Synthesis. Retrieved from
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Bolli, M. H., et al. (2012).[1][4] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1][4] Journal of Medicinal Chemistry, 55(17), 7849-7861.[1][4] (Context on pyrimidine-phenyl scaffolds).
